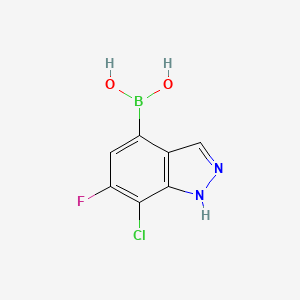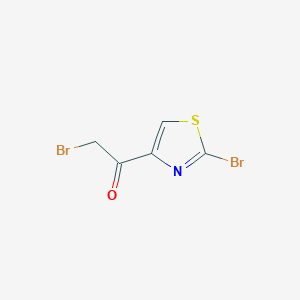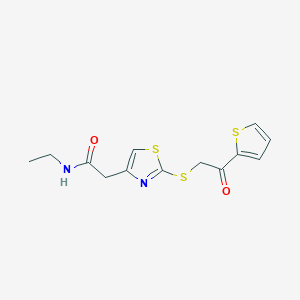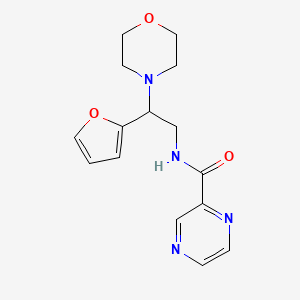![molecular formula C12H19N3O B2677942 4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine CAS No. 2200499-21-2](/img/structure/B2677942.png)
4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine is a versatile chemical compound used in various scientific research. Its applications range from drug discovery to materials synthesis, making it an essential tool in exploring new frontiers of science. It is a derivative of the heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .
Scientific Research Applications
Crystal Structure and Mutagenicity
Crystal Structure of O4-Methylthymidine : Research into the crystal structure of O4-methylthymidine, a compound structurally related to pyrimidines, reveals insights into its mutagenic potential. Methylation at the O4 position of thymidine results in a conformation that could potentially mispair with guanine, indicating a mechanism by which mutations may occur. This study underscores the importance of understanding the structural effects of methylation on pyrimidines (Brennan et al., 1986).
Synthesis and Chemical Properties
Synthesis of 2,4-Dichloro-5-methoxy-pyrimidine : The synthesis of new pyrimidine intermediates, such as 2,4-dichloro-5-methoxy-pyrimidine, demonstrates the chemical versatility and potential for creating compounds with diverse biological activities. This research outlines a method with significant yields, opening pathways for further applications in medicinal chemistry and drug development (Liu Guo-ji, 2009).
Antiviral Activity
Antiviral Activity of Pyrimidine Analogues : Studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines show these compounds' potential in inhibiting retrovirus replication. This research highlights the importance of pyrimidine derivatives in developing antiviral agents, particularly against HIV and murine sarcoma virus, showcasing a promising avenue for therapeutic applications (Hocková et al., 2003).
Corrosion Inhibition
Pyrimidine Derivatives as Corrosion Inhibitors : Research into the use of pyrimidine derivatives for inhibiting mild steel corrosion in acidic environments demonstrates the chemical utility of these compounds beyond biological applications. This study provides insights into the mechanisms of corrosion inhibition and the potential for developing more efficient industrial materials (Yadav et al., 2015).
Liquid Crystal Properties
Liquid Crystal Properties of Pyrimidinecarboxylic Acids : The synthesis and examination of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids reveal their potential as liquid crystals. This research indicates the significance of pyrimidine derivatives in materials science, particularly in the development of display technologies (Mikhaleva, 2003).
Properties
IUPAC Name |
4-methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10-6-7-13-12(14-10)16-9-11-5-3-4-8-15(11)2/h6-7,11H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQHWDFNRNQJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2CCCCN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2677865.png)


![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2677870.png)


![N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2677873.png)
![2,3-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2677874.png)

![N-(2,5-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2677877.png)

![N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2677879.png)
![2-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2677882.png)
